4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
Description
Properties
IUPAC Name |
4-[(6-bromo-2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-10-16(20)19(14-8-13(18)6-7-15(14)23-10)9-11-2-4-12(5-3-11)17(21)22/h2-8,10H,9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMJQXZIKBNZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Br)CC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid is a compound of significant interest due to its potential biological activities. This article presents an overview of its chemical properties, biological activities, and relevant research findings.
- Empirical Formula : C17H13BrN2O
- Molecular Weight : 357.20 g/mol
- CAS Number : Not specified in the sources
This compound features a complex structure that includes a brominated benzoxazine moiety, which may contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the benzoxazine ring is believed to enhance radical scavenging activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are particularly noteworthy. Studies on related compounds suggest that they can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a significant role in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Analgesic Properties
Similar derivatives have shown analgesic effects by modulating pain pathways. For instance, the inhibition of COX enzymes can lead to decreased pain perception. In animal models, compounds with structural similarities have demonstrated dose-dependent analgesic effects, indicating that this compound may also possess such properties .
Pharmacokinetics
Pharmacokinetic studies on related compounds indicate important metrics such as absorption rates and elimination half-lives. For example, one study reported a maximum plasma concentration (C_max) of 0.57 μg/mL and an elimination half-life (T_1/2) of approximately 39.4 minutes for a structurally similar compound . These parameters are essential for understanding the therapeutic potential and safety profile of new drugs.
Case Studies
- Case Study on Analgesic Activity :
- Inflammation Model :
Summary of Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of the target compound, focusing on substitutions, functional groups, and physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups | Key Differences |
|---|---|---|---|---|---|
| 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid | C₁₇H₁₄BrNO₄ | 376.20 | 6-Bromo, 2-methyl, benzoic acid | Benzoic acid, ketone, ether | Reference compound; bromine and methyl groups enhance steric/electronic effects. |
| 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile | C₁₇H₁₃FN₂O₂ | 296.30 | 6-Fluoro, 2-methyl, benzonitrile | Nitrile, ketone, ether | Bromine → fluorine; benzoic acid → nitrile (reduced solubility, altered polarity). |
| 4-((3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)benzoic acid | C₁₆H₁₃NO₄ | 283.28 | Unsubstituted benzoxazine core, benzoic acid | Benzoic acid, ketone, ether | Lacks bromo and methyl groups; simpler structure with lower molecular weight. |
| 4-(3-(4-Fluorophenyl)-7-methoxy-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)aniline | C₂₁H₁₇FN₂O₂ | 356.37 | 4-Fluorophenyl, 7-methoxy, aniline | Aniline, methoxy, ether | Aniline replaces benzoic acid; fluorophenyl adds aromatic bulk. |
| 1-(6-Bromo-2,3-dihydro-benzo[b][1,4]oxazin-4-yl)-2-{4-[3-(5-fluoro-1H-indolyl)propyl]-piperazinyl}ethanamide | C₂₅H₂₆BrFN₄O₂ | 545.41 | 6-Bromo, piperazinyl-ethanamide, 5-fluoroindole | Amide, ether, indole | Complex side chain with amide and indole; designed for receptor targeting. |
Key Observations :
Substituent Effects :
- Bromine vs. Fluorine : Bromine’s larger atomic radius and higher electronegativity enhance steric hindrance and electron-withdrawing effects compared to fluorine. This may influence binding affinity in biological systems .
- Benzoic Acid vs. Nitrile : The benzoic acid group improves aqueous solubility (due to ionization) and hydrogen-bonding capacity, whereas nitrile groups increase lipophilicity and metabolic stability .
Piperazinyl-ethanamide derivatives (e.g., compound 7k in ) demonstrate how side-chain modifications enable targeting of specific receptors (e.g., dopamine D2 or serotonin transporters) .
Synthetic Yields :
- Compounds with bulkier substituents (e.g., tert-butyl groups in ) often exhibit lower yields (e.g., 45–76%) compared to simpler analogs, reflecting synthetic challenges .
Research Findings and Implications
- The bromine substituent may enhance cytotoxicity in halogenated analogs .
- Toxicity : highlights that halogenated benzoic acid analogs (e.g., 5-bromo-2,3,4-trimethylbenzoic acid) often lack high-quality toxicity data, emphasizing the need for further safety profiling .
Preparation Methods
Synthesis of the Benzo[b]oxazinone Core
- The benzo[b]oxazin-3-one scaffold can be prepared by cyclization of appropriately substituted anthranilic acid derivatives or ortho-aminophenols with acylating agents.
- For the 6-bromo substitution, bromination of the aromatic precursor is performed prior to or after ring closure, depending on the stability of intermediates.
- Methyl substitution at the 2-position is introduced through alkylation or by starting from methyl-substituted precursors.
Final Functional Group Adjustments
- Oxidation or reduction steps may be required to achieve the 3-oxo functionality on the oxazin ring.
- Purification is typically achieved by recrystallization or chromatography, ensuring high purity of the final compound.
Representative Synthetic Route (Based on Patent and Literature Data)
This route is consistent with the general synthetic strategies for such heterocyclic benzoic acid derivatives and is supported by patent literature describing similar compounds and intermediates.
Detailed Research Findings and Notes
- The bromination step is critical for regioselectivity; selective bromination at the 6-position on the oxazin ring is achieved by controlling reaction conditions such as temperature and reagent equivalents.
- The cyclization to form the oxazinone ring often uses ortho-aminophenol derivatives and acid chlorides or anhydrides under dehydrating conditions to promote ring closure.
- The halomethylation of benzoic acid to form 4-(bromomethyl)benzoic acid is a well-established reaction, often using paraformaldehyde and hydrobromic acid or related reagents, providing a reactive site for nucleophilic substitution.
- The final coupling step requires careful control of base and solvent to avoid side reactions such as elimination or over-alkylation. Polar aprotic solvents like DMF or DMSO and mild bases such as potassium carbonate are preferred.
- Purification and characterization typically include recrystallization and NMR, IR, and mass spectrometry to confirm the structure and purity.
Summary Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Challenges/Considerations |
|---|---|---|---|
| Aromatic bromination | NBS, Br2, solvent (e.g., CCl4) | Introduce bromine at 6-position | Regioselectivity, avoiding polybromination |
| Cyclization to benzooxazinone | Acid catalyst, dehydrating agent | Formation of heterocyclic ring | Complete cyclization, control of side products |
| Halomethylation of benzoic acid | Paraformaldehyde, HBr or formaldehyde/HCl | Introduce bromomethyl group at 4-position | Over-alkylation, purity of halomethylated acid |
| Nucleophilic substitution | Base (K2CO3), DMF, heat | Link benzoic acid to oxazin ring via methyl | Avoid elimination, optimize yield |
| Purification | Recrystallization, chromatography | Obtain pure target compound | Removal of side products and unreacted materials |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((6-bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid, and how can reaction efficiency be optimized?
- Methodology : Start with bromoanthranilic acid derivatives as precursors (similar to ). React with benzoyl chloride in pyridine at 0°C to form the benzo[1,3]oxazin-4-one core. Introduce the methylbenzoic acid moiety via nucleophilic substitution or coupling reactions. Optimize reflux time (3–4 hours) and use glacial acetic acid as a catalyst. Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) and confirm purity via recrystallization in ethanol .
- Key Parameters : Temperature control (0°C for initial steps), stoichiometric ratios (e.g., 0.05 mol bromoanthranilic acid to 0.04 mol benzoyl chloride), and solvent selection (pyridine for nucleophilicity) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- TLC : Use silica gel G-plates with cyclohexane:ethyl acetate (2:1) for homogeneity checks .
- Spectroscopy :
- FT-IR : Confirm key functional groups (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
- 1H NMR : Identify aromatic protons (δ 7.39–8.11 ppm for benzoic acid and oxazine rings) and methyl groups (δ 2.51 ppm for CH3) .
- Melting Point : Compare observed values (e.g., 255–260°C) with literature to assess crystallinity .
Q. What solvents and conditions are suitable for solubilizing this compound in biological assays?
- Solubility Profile : Limited direct data, but structurally similar benzoic acid derivatives show solubility in DMSO, ethanol, or dimethylacetamide. Pre-saturate with sonication (30 min at 40°C) for stubborn suspensions. Test solubility incrementally (1–10 mM) and validate stability via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR shifts)?
- Troubleshooting Steps :
- Impurity Check : Re-run TLC with alternate mobile phases (e.g., chloroform:methanol) to detect byproducts .
- Deuterated Solvent Effects : Verify solvent interactions (e.g., DMSO-d6 vs. CDCl3) that may split signals .
- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .
Q. What mechanistic insights exist for the biological activity of this compound, particularly in enzyme inhibition?
- Hypothesis-Driven Approach :
- Docking Studies : Model interactions with targets like cyclooxygenase-2 (COX-2) using the benzoic acid moiety as a carboxylate anchor.
- Kinetic Assays : Perform Michaelis-Menten experiments to assess competitive/non-competitive inhibition. Use fluorogenic substrates for real-time monitoring .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Stability Protocols :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; benzoic acid derivatives degrade faster in alkaline conditions .
- Thermal Stress : Heat to 60°C for 48 hours. Check for oxazine ring opening or decarboxylation using FT-IR (loss of C=O at 1705 cm⁻¹) .
Q. What strategies can mitigate low yields in the final coupling step of synthesis?
- Optimization Approaches :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of bromo-substituted intermediates .
- Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yield .
- Protecting Groups : Use tert-butyl esters for the benzoic acid moiety to prevent side reactions during coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
